molecular formula C19H19FN4O3 B1684546 Brivanib CAS No. 649735-46-6

Brivanib

Cat. No. B1684546
M. Wt: 370.4 g/mol
InChI Key: WCWUXEGQKLTGDX-LLVKDONJSA-N
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Description

Synthesis Analysis

A thermal runaway potential was identified for the conversion of a tertiary alcohol to a hydroxypyrrolotriazine intermediate in the synthesis of brivanib alaninate . A continuous process was developed to mitigate the potential thermal runaway and allow for safer scale-up . This process includes three separate and stable feed streams that are mixed in distinct order using in-line static mixers .


Molecular Structure Analysis

The molecular formula of Brivanib is C19H19FN4O3 . Its molecular weight is 370.38 . The crystal structure of brivanib has been reported, with molecules linked by N–H⋅⋅⋅O and O–H⋅⋅⋅N intermolecular interactions to form a two-dimensional layer .


Chemical Reactions Analysis

Brivanib is the alanine ester of a VEGFR-2 inhibitor BMS-540215 and is hydrolyzed to the active moiety BMS-540215 in vivo . BMS-540215, a dual tyrosine kinase inhibitor, shows potent and selective inhibition of VEGFR and FGFR tyrosine kinases .


Physical And Chemical Properties Analysis

Brivanib has a molecular weight of 370.38 and a chemical formula of C19H19FN4O3 .

Scientific Research Applications

Brivanib in Hepatocellular Carcinoma

  • As Second-Line Therapy in Advanced Hepatocellular Carcinoma (HCC) : A phase II study assessed brivanib's effectiveness in advanced HCC patients who failed prior antiangiogenic treatment. The study showed that brivanib had a manageable safety profile and demonstrated antitumor activity in these patients (Finn et al., 2011).

  • BRISK-PS Study : This study evaluated brivanib in HCC patients who were intolerant to or did not respond to sorafenib. Brivanib did not significantly improve overall survival (OS), but there was a benefit observed in secondary outcomes like time to progression (TTP) and objective response rate (ORR) (Llovet et al., 2013).

  • First-Line Therapy in Advanced HCC : Another phase II study examined brivanib as a first-line therapy in patients with unresectable, locally advanced, or metastatic HCC. It showed promising antitumor activity with a manageable safety profile (Park et al., 2011).

  • BRISK-FL Study : This study compared brivanib with sorafenib as first-line treatments for HCC. The primary endpoint of overall survival noninferiority was not met, but both agents had similar antitumor activity based on secondary efficacy endpoints (Johnson et al., 2013).

Other Cancer Studies

  • In Endometrial Cancer : A phase II trial investigated brivanib's activity and tolerability in recurrent or persistent endometrial cancer, finding that it was reasonably well tolerated and showed potential for further investigation (Powell et al., 2014).

  • In Pancreatic Neuroendocrine Tumors : Research showed that brivanib, as a dual FGF/VEGF inhibitor, was effective both as first and second-line therapy against mouse pancreatic neuroendocrine tumors, especially in developing resistance to VEGF-selective therapy (Allen et al., 2011).

Pharmacokinetics and Metabolism

  • Metabolism and Disposition : Studies on the metabolism and disposition of brivanib revealed insights into its biotransformation and interactions with drug efflux transporters and cytochrome P450 enzymes, which are crucial for understanding its pharmacokinetics and potential drug-drug interactions (Hofman et al., 2019); (Gong et al., 2012).

Hepatic Fibrosis

  • In Vivo and In Vitro Studies on Hepatic Fibrosis : Brivanib was shown to reduce liver fibrosis in different animal models and decrease human hepatic stellate cell activation, suggesting its potential as a novel therapeutic approach for liver fibrosis treatment (Nakamura et al., 2014).

Safety And Hazards

Brivanib is toxic and contains a pharmaceutically active ingredient . It is harmful if swallowed and may damage fertility or the unborn child . It is suspected of damaging fertility or the unborn child . It is advised to wear protective gloves, clothing, and eye/face protection when handling Brivanib .

properties

IUPAC Name

(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWUXEGQKLTGDX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215294
Record name Brivanib
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brivanib

CAS RN

649735-46-6
Record name Brivanib
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Record name Brivanib [USAN]
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Record name Brivanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11958
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Record name Brivanib
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Record name 649735-46-6
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Record name BRIVANIB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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